molecular formula C11H8ClN5O B12763199 1H-Imidazo(4,5-b)pyridin-2(3H)-one, 5-chloro-1-methyl-3-(2-pyrazinyl)- CAS No. 89660-29-7

1H-Imidazo(4,5-b)pyridin-2(3H)-one, 5-chloro-1-methyl-3-(2-pyrazinyl)-

Cat. No.: B12763199
CAS No.: 89660-29-7
M. Wt: 261.67 g/mol
InChI Key: PHOBGFCKWFKEFH-UHFFFAOYSA-N
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Description

1H-Imidazo(4,5-b)pyridin-2(3H)-one, 5-chloro-1-methyl-3-(2-pyrazinyl)- is a heterocyclic compound that features both imidazole and pyridine rings. Compounds of this nature are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazo(4,5-b)pyridin-2(3H)-one, 5-chloro-1-methyl-3-(2-pyrazinyl)- typically involves multi-step organic reactions. Common starting materials might include substituted pyridines and imidazoles. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This might include optimizing reaction conditions to maximize yield and minimize costs, as well as ensuring that the process is safe and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazo(4,5-b)pyridin-2(3H)-one, 5-chloro-1-methyl-3-(2-pyrazinyl)- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or tool in biological studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Imidazo(4,5-b)pyridin-2(3H)-one, 5-chloro-1-methyl-3-(2-pyrazinyl)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, and modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic molecules with imidazole and pyridine rings, such as:

  • 1H-Imidazo(4,5-b)pyridine
  • 5-Chloro-1-methylimidazole
  • 2-Pyrazinylimidazole

Uniqueness

The uniqueness of 1H-Imidazo(4,5-b)pyridin-2(3H)-one, 5-chloro-1-methyl-3-(2-pyrazinyl)- lies in its specific substitution pattern and the combination of functional groups, which can confer unique chemical and biological properties.

Properties

CAS No.

89660-29-7

Molecular Formula

C11H8ClN5O

Molecular Weight

261.67 g/mol

IUPAC Name

5-chloro-1-methyl-3-pyrazin-2-ylimidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C11H8ClN5O/c1-16-7-2-3-8(12)15-10(7)17(11(16)18)9-6-13-4-5-14-9/h2-6H,1H3

InChI Key

PHOBGFCKWFKEFH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C(C=C2)Cl)N(C1=O)C3=NC=CN=C3

Origin of Product

United States

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